1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is characterized by excellent yields and easy workup, making it a preferred route for the preparation of tetrahydroquinazoline derivatives . The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield tetrahydroquinazoline derivatives with different substituents.
Scientific Research Applications
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Its derivatives have been studied for their potential antidiabetic and antibacterial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) in Mycobacterium tuberculosis . These enzymes are essential for the survival and proliferation of the bacteria, and their inhibition leads to the disruption of key metabolic pathways, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Uniqueness
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine is unique due to its specific structural features, which include a pyrrolidine ring fused to a tetrahydroquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to inhibit key enzymes in Mycobacterium tuberculosis and its potential antidiabetic and antibacterial activities further highlight its uniqueness and potential therapeutic value.
Properties
Molecular Formula |
C13H20N4 |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h10H,2-8,14H2,1H3 |
InChI Key |
DSWFTYHKSAYEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(C3)N |
Origin of Product |
United States |
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